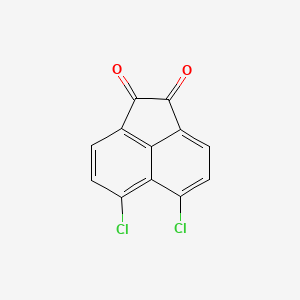

5,6-Dichloroacenaphthylene-1,2-dione

Description

Properties

IUPAC Name |

5,6-dichloroacenaphthylene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2O2/c13-7-3-1-5-9-6(12(16)11(5)15)2-4-8(14)10(7)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBMCJPXNVUURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325769 | |

| Record name | 5,6-dichloroacenaphthylene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38023-75-5 | |

| Record name | NSC517867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dichloroacenaphthylene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Halogen-Substituted Derivatives

5,6-Dichloroacenaphthylene-1,2-dione vs. 5,6-Dibromo-1,2-dihydroacenaphthylene

- Functional Group Impact: The dione groups in this compound enhance electrophilicity, making it reactive toward nucleophiles.

- Halogen Effects : Chlorine’s higher electronegativity increases polarity and solubility in polar solvents compared to bromine. However, bromine’s larger size may improve stability in hydrophobic environments .

Brominated Diol Derivatives

highlights brominated diol analogs, such as 3,5,6-Tribromo-1,2-dihydroacenaphthylene-1,2-diol (approximate formula: C₁₂H₇Br₃O₂ , MW ~429.8 g/mol). These compounds differ in:

Positional Isomers and Substituent Variations

- 4- and 3,5-Bromo Derivatives : Substitution at positions 4 or 3,5 (vs. 5,6 in the chloro compound) modifies steric hindrance and electronic effects. For example, 4-bromo derivatives may exhibit lower steric strain, enhancing reactivity in ring-opening reactions .

Q & A

Basic: How can researchers optimize the synthesis of 5,6-Dichloroacenaphthylene-1,2-dione to improve yield and selectivity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution in halogenation steps, while lower temperatures (0–25°C) could reduce side reactions like over-chlorination. Use controlled stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) to minimize byproducts. Analytical techniques like HPLC or GC-MS should track reaction progress and purity .

Basic: What analytical techniques are most reliable for characterizing this compound in environmental samples?

Methodological Answer:

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is ideal for structural confirmation, while nuclear magnetic resonance (NMR, especially ¹³C and ¹H) resolves regiochemical details. For trace analysis in environmental matrices, isotope dilution methods using deuterated analogs (e.g., acenaphthene-d10) improve quantification accuracy via GC-MS .

Basic: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–11) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. For photostability, expose samples to UV light (e.g., 254 nm) and quantify breakdown products. Data from such studies inform storage conditions and environmental persistence models .

Advanced: What mechanistic insights exist for the electrophilic reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density functional theory (DFT) calculations can map electron density distributions to predict reactive sites. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using TEMPO for radical pathways) clarifies mechanisms. Compare reactivity with non-chlorinated analogs to isolate electronic effects of substituents .

Advanced: How can researchers model the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

Adopt a tiered approach:

Lab-scale studies: Measure log Kow (octanol-water partition coefficient) and hydrolysis rates.

Microcosm experiments: Simulate biodegradation using sediment-water systems and quantify metabolite formation via LC-MS/MS.

Computational modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation potential and toxicity endpoints .

Advanced: How do researchers reconcile discrepancies between computational predictions and experimental data for this compound’s spectroscopic properties?

Methodological Answer:

Cross-validate computational methods (e.g., TD-DFT for UV-Vis spectra) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G**) to improve agreement. For NMR, compare calculated chemical shifts (via GIAO-DFT) with experimental values, accounting for solvent effects through implicit/explicit solvation models .

Advanced: What strategies address challenges in synthesizing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

Employ directed ortho-metalation (DoM) to functionalize the acenaphthenequinone core. Use protecting groups (e.g., TMS for ketones) to direct regioselectivity. Screen derivatives via high-throughput assays (e.g., enzyme inhibition or receptor-binding studies) and correlate structural modifications with activity trends using SAR (Structure-Activity Relationship) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.